molecular formula C10H10BrNO2 B1269265 3-Bromo-4-ethoxy-5-methoxybenzonitrile CAS No. 495396-35-5

3-Bromo-4-ethoxy-5-methoxybenzonitrile

Cat. No.: B1269265
CAS No.: 495396-35-5
M. Wt: 256.1 g/mol
InChI Key: AMMHOLOYPXBDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-ethoxy-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10BrNO2 and a molecular weight of 256.10 g/mol . It is a derivative of benzonitrile, featuring bromine, ethoxy, and methoxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Scientific Research Applications

3-Bromo-4-ethoxy-5-methoxybenzonitrile is utilized in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Potential use in the development of new therapeutic agents targeting specific biological pathways.

    Industry: As a building block in the production of dyes, agrochemicals, and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethoxy-5-methoxybenzonitrile typically involves the bromination of 4-ethoxy-5-methoxybenzonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products:

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of primary amines.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethoxy-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine, ethoxy, and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-ethoxy-5-methoxybenzonitrile’s unique combination of bromine, ethoxy, and methoxy groups provides distinct reactivity and binding characteristics, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-ethoxy-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMMHOLOYPXBDNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352803
Record name 3-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

495396-35-5
Record name 3-bromo-4-ethoxy-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.